A 274

Description

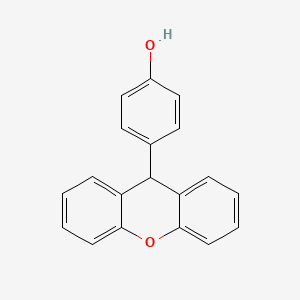

Structure

2D Structure

3D Structure

Properties

CAS No. |

77273-75-7 |

|---|---|

Molecular Formula |

C19H14O2 |

Molecular Weight |

274.3 g/mol |

IUPAC Name |

4-(9H-xanthen-9-yl)phenol |

InChI |

InChI=1S/C19H14O2/c20-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12,19-20H |

InChI Key |

OIXOSCRCPTVMFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CC=C(C=C4)O |

Appearance |

Solid powder |

Other CAS No. |

77273-75-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

A 274; A274; A-274 |

Origin of Product |

United States |

Foundational & Exploratory

A 274 mechanism of action

An In-depth Technical Guide to the Mechanism of Action of CD274/PD-L1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed Death-Ligand 1 (PD-L1), also known as CD274 or B7-H1, is a critical immune checkpoint protein that plays a pivotal role in regulating T-cell activation and tolerance.[1] Its interaction with its receptor, Programmed Death-1 (PD-1), is a key mechanism by which tumors evade the host immune system.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of CD274, detailing its signaling pathways, quantitative interaction data, and the experimental protocols used to elucidate its function.

Core Function: T-Cell Inhibition

The primary and most well-characterized function of CD274 is the suppression of T-cell activity upon binding to PD-1, which is expressed on activated T-cells, B-cells, and myeloid cells.[1][4] This interaction delivers an inhibitory signal to the T-cell, leading to reduced cytokine production, decreased proliferation, and ultimately, T-cell exhaustion or anergy.[5] This mechanism is crucial for maintaining self-tolerance and preventing autoimmune reactions under normal physiological conditions.[1][2] However, many cancer cells upregulate the expression of CD274 on their surface, effectively creating an "immune shield" that protects them from cytotoxic T-lymphocyte (CTL) mediated killing.[1][6]

Quantitative Data

The interaction between CD274 (PD-L1) and its binding partners, as well as the efficacy of inhibitors, has been quantified through various biophysical and cellular assays.

Table 1: Binding Kinetics of PD-1/PD-L1 Interaction and Inhibitors

| Interacting Molecules | Method | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) | Reference |

| Human PD-1 / Human PD-L1 | Surface Plasmon Resonance (SPR) | 1.9 x 10⁵ | 1.6 x 10⁻³ | 8.2 µM | [7] |

| Pembrolizumab / Human PD-1 | Surface Plasmon Resonance (SPR) | - | - | 27 pM | |

| Nivolumab / Human PD-1 | Surface Plasmon Resonance (SPR) | - | - | 1.45 nM | |

| BMS-103 / Human PD-L1 | MicroScale Thermophoresis (MST) | - | - | 44 ± 13 nM | [8] |

| BMS-142 / Human PD-L1 | MicroScale Thermophoresis (MST) | - | - | 13.2 ± 1.5 nM | [8] |

| BMS-103 / Fc-PD-L1 | Surface Plasmon Resonance (SPR) | - | - | 16.10 ± 2.19 nM | [8] |

| BMS-142 / Fc-PD-L1 | Surface Plasmon Resonance (SPR) | - | - | 12.64 ± 1.88 nM | [8] |

Table 2: IC50 Values of PD-1/PD-L1 Inhibitors

| Inhibitor | Assay Type | Target | IC50 Value | Reference |

| BMS-1166 | Surface Plasmon Resonance (SPR) Blockade Assay | PD-L1 | 85.4 nM | [7] |

| Nivolumab | AlphaLISA | PD-1 | 0.799 nM | [9] |

| Atezolizumab | AlphaLISA | PD-L1 | 0.211 nM | [9] |

| Macrocyclic Peptide Inhibitor | AlphaLISA | PD-L1 | 440 nM | [9] |

| Tannic Acid | Paired ELISA | PD-1/PD-L1 | >100 µM | [1] |

| Kaempferol | Paired ELISA | PD-1/PD-L1 | ~60 µM | [1] |

Signaling Pathways

The mechanism of action of CD274 involves a complex network of signaling pathways, both in immune cells (extrinsic) and within the tumor cells themselves (intrinsic).

Extrinsic Pathway: T-Cell Inhibition via PD-1

Upon engagement of PD-1 by CD274, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1 become phosphorylated. This leads to the recruitment of the phosphatase SHP-2, which dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways.[5] This ultimately suppresses T-cell activation, proliferation, and cytokine release.

CD274 (PD-L1) binding to PD-1 on T-cells recruits SHP-2, inhibiting TCR and CD28 signaling.

Regulation of CD274 Expression in Cancer Cells

The expression of CD274 on tumor cells is regulated by various signaling pathways, making it a dynamic process. Key pathways that upregulate CD274 expression include the IFN-γ/JAK/STAT and the PI3K/AKT pathways.

Regulation of CD274 expression in cancer cells by IFN-γ/JAK/STAT and PI3K/AKT pathways.

Intrinsic Signaling of CD274 in Tumor Cells

Recent evidence suggests that CD274 can also induce "reverse signaling" into the tumor cell, promoting its growth and survival. This intrinsic signaling can activate pathways such as PI3K/AKT/mTOR, leading to metabolic reprogramming and resistance to apoptosis.

Intrinsic signaling of CD274 in tumor cells promoting survival and proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of CD274.

Western Blot for PD-L1 Expression

This protocol is used to detect and quantify the expression of CD274 protein in cell lysates.

1. Sample Preparation:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10][11]

-

Determine protein concentration using a BCA assay.[12]

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

2. SDS-PAGE and Transfer:

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]

3. Antibody Incubation:

-

Incubate the membrane with a primary antibody against PD-L1 (e.g., rabbit anti-human PD-L1) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection:

-

Wash the membrane three times with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

-

Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.

T-Cell Activation Assay

This assay measures the effect of CD274 on T-cell activation, often by quantifying cytokine production or proliferation.

1. Cell Preparation:

-

Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection.

-

Culture tumor cells that express CD274 (or engineered cells with inducible CD274 expression).

2. Co-culture:

-

Plate tumor cells in a 96-well plate and allow them to adhere.

-

Add purified T-cells to the wells at a specific effector-to-target ratio (e.g., 10:1).

-

Add a T-cell stimulus, such as anti-CD3/CD28 beads or a soluble anti-CD3 antibody.

-

Include control wells with T-cells alone, tumor cells alone, and T-cells with stimulus but without tumor cells. To test blockade, add anti-PD-L1 or anti-PD-1 antibodies.

3. Incubation:

-

Co-culture the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.

4. Readout:

-

Cytokine Production: Collect the supernatant and measure the concentration of cytokines such as IFN-γ and IL-2 using an ELISA or a multiplex bead-based assay.

-

Proliferation: Add a proliferation dye (e.g., CFSE) to the T-cells before co-culture and measure dye dilution by flow cytometry. Alternatively, add ³H-thymidine or BrdU during the last 18 hours of culture and measure incorporation.

Quantitative Immunofluorescence for PD-L1 in Tumors

This method allows for the visualization and quantification of CD274 expression and its spatial relationship with other markers within the tumor microenvironment.

1. Tissue Preparation:

-

Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

-

Perform deparaffinization and rehydration of the tissue sections.

-

Conduct heat-induced epitope retrieval using a citrate-based buffer.

2. Staining:

-

Block non-specific binding with a blocking buffer (e.g., containing serum and BSA).

-

Incubate with a primary antibody cocktail including an antibody against PD-L1 and other markers of interest (e.g., CD8 for cytotoxic T-cells, Pan-CK for tumor cells).

-

Wash the slides and incubate with a cocktail of fluorescently-labeled secondary antibodies.

-

Counterstain with DAPI to visualize nuclei.

3. Imaging and Analysis:

-

Acquire images using a fluorescence microscope or a multispectral imaging system.

-

Use image analysis software to segment the tissue into different compartments (e.g., tumor, stroma) and to identify and quantify the number of positive cells for each marker.

-

Analyze the spatial proximity between PD-L1-positive cells and other cell types, such as CD8+ T-cells.[13]

Workflow for key experiments to study CD274 mechanism of action.

Conclusion

The CD274/PD-L1 pathway is a central regulator of immune responses and a critical mechanism of tumor immune evasion. A thorough understanding of its mechanism of action, supported by quantitative data and robust experimental protocols, is essential for the continued development of effective cancer immunotherapies. This guide provides a foundational resource for researchers and drug development professionals working to unravel the complexities of this important immune checkpoint and to develop novel therapeutic strategies that target it.

References

- 1. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome [frontiersin.org]

- 4. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. worldwide.promega.com [worldwide.promega.com]

- 6. researchgate.net [researchgate.net]

- 7. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. researchgate.net [researchgate.net]

- 11. Modulation of PD-L1 expression by standard therapy in head and neck cancer cell lines and exosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docs.abcam.com [docs.abcam.com]

- 13. Quantitative spatial profiling of PD-1/PD-L1 interaction in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anti-Cancer Potential of A 274: A Technical Guide for Researchers

Introduction

A 274, also known as ABI-274, is a novel, potent small molecule inhibitor of tubulin polymerization. This technical guide provides an in-depth overview of the biological function and activity of this compound, with a focus on its mechanism of action as an anti-cancer agent. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways. This compound distinguishes itself by binding to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Of particular significance is its efficacy in overcoming acquired resistance to targeted therapies, such as the BRAF inhibitor vemurafenib, in melanoma.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its analogs, providing insights into their potency and synergistic effects.

Table 1: In Vitro Potency of this compound Analogs

| Compound | Average IC50 (nM) | Cell Line(s) | Reference |

| 5da (analog) | 15.7 | Not specified | [1] |

Table 2: Aqueous Solubility of this compound Analogs

| Compound | Aqueous Solubility (µg/mL) | Comparison Compounds | Reference |

| 5ga (analog) | 48.9 | SMART-1 (0.909), Paclitaxel (0.137), Combretastatin A4 (1.04) | [1] |

Table 3: Synergistic Activity of this compound with Vemurafenib in Melanoma Cell Lines

| Cell Line | Combination Index (CI) | Interpretation | Reference |

| A375 (Parental) | 0.32 | Strong Synergy | [2] |

| MDA-MB-435 (Parental) | 0.1 | Strong Synergy | [2] |

| A375RF21 (Vemurafenib-Resistant) | Confirmed Strong Synergy | Strong Synergy | [2] |

Core Mechanism of Action: Tubulin Inhibition

This compound exerts its primary anti-cancer effect by disrupting the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[3]

Binding to the Colchicine Site

This compound binds to the colchicine-binding site on β-tubulin, a subunit of the microtubule polymer.[1] This binding event inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation and dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[2]

Figure 1. Mechanism of this compound-induced apoptosis via tubulin inhibition.

Synergistic Anti-Cancer Activity with Vemurafenib

A significant finding is the potent synergy of this compound with the BRAF inhibitor vemurafenib in overcoming acquired resistance in BRAF V600E mutant melanoma.[2] Vemurafenib treatment leads to G0/G1 cell cycle arrest; however, resistant cells can escape this checkpoint.[2] The combination with this compound, which blocks the G2/M phase, creates a dual blockade of the cell cycle, leading to enhanced apoptosis.[2]

Modulation of the AKT Signaling Pathway

The synergistic effect is mediated, at least in part, through the downregulation of the PI3K/AKT signaling pathway. The combination of this compound and vemurafenib effectively reduces the levels of both phosphorylated (active) and total AKT.[2] This impairment of a key cell survival pathway contributes to the enhanced apoptotic response in resistant melanoma cells.[2]

Figure 2. Synergistic mechanism of this compound and vemurafenib via AKT pathway inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's biological activities.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on tubulin polymerization.

-

Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and various concentrations of this compound or a control compound (e.g., colchicine as a positive control, DMSO as a vehicle control).

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Turbidity Measurement: Monitor the change in absorbance at 340 nm every 30 seconds for 60 minutes using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. Compare the curves for different concentrations of this compound to the controls to determine its inhibitory effect.

In Vivo Xenograft Tumor Growth Study

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A375RF21 vemurafenib-resistant melanoma cells) into the flank of immunodeficient mice (e.g., athymic nude mice).

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound alone, vemurafenib alone, and the combination of this compound and vemurafenib).

-

Drug Administration: Administer the compounds to the mice according to a predetermined schedule and route (e.g., intraperitoneal injection or oral gavage). For example, this compound could be administered at a dose of 25 mg/kg.[2]

-

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

-

Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a maximum allowed size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blotting, immunohistochemistry).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups to evaluate the anti-tumor efficacy.

Figure 3. Experimental workflow for the evaluation of this compound.

This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of tubulin polymerization. Its ability to act synergistically with targeted therapies like vemurafenib highlights its potential for combination treatments, particularly in the context of drug resistance. The data and protocols presented in this guide offer a solid foundation for further research into the therapeutic applications of this compound and the development of novel anti-cancer strategies. Future investigations should focus on elucidating the full spectrum of its in vivo efficacy, safety profile, and the broader range of cancer types that may be susceptible to its action.

References

- 1. Synergistic combination of novel tubulin inhibitor ABI-274 and vemurafenib overcome vemurafenib acquired resistance in BRAFV600E melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synergistic Combination of Novel Tubulin Inhibitor ABI-274 and Vemurafenib Overcome Vemurafenib Acquired Resistance in BRAFV600E Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

The Core of A 274 (CD274/PD-L1): A Technical Guide to its Homologs, Analogs, and Therapeutic Targeting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed Death-Ligand 1 (PD-L1), encoded by the CD274 gene, stands as a pivotal checkpoint protein in the intricate dance of the immune system. Its role in suppressing T-cell mediated immune responses has been co-opted by various malignancies to evade immune surveillance, making it a prime target for cancer immunotherapy.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core aspects of CD274, its homologs across species, and the rapidly evolving landscape of its therapeutic analogs. We delve into the quantitative data of these analogs, detail key experimental protocols for their evaluation, and visualize the critical signaling pathways and workflows.

Homologs of CD274 (PD-L1)

The CD274 gene is highly conserved across vertebrate phylogeny, indicating its fundamental role in immune regulation.[4] Homologs of human CD274 have been identified in numerous species, which are instrumental in preclinical research and the development of immunotherapeutic agents. The structural and sequence similarities, particularly in the extracellular domains responsible for binding to its receptor, PD-1, are crucial for the translatability of animal model studies to human clinical applications.

For instance, the Ig V-type domain of human PD-L1 (amino acids 19-127) shares a sequence identity of 69.4% with its murine counterpart.[5] Despite the differences, the key residues involved in the interaction with PD-1 are largely conserved, allowing for the use of mouse models in the preclinical evaluation of PD-1/PD-L1 inhibitors.[5]

Analogs of CD274 (PD-L1): Therapeutic Agents

The therapeutic analogs of CD274 are primarily molecules designed to disrupt the interaction between PD-L1 and its receptor, PD-1, thereby unleashing the anti-tumor activity of the immune system.[1][6] These analogs fall into two main categories: monoclonal antibodies and small-molecule inhibitors.

Monoclonal Antibodies

Monoclonal antibodies (mAbs) that target either PD-L1 or PD-1 have revolutionized cancer treatment.[6][7] These biologics bind with high specificity and affinity to their targets, effectively blocking the PD-1/PD-L1 signaling pathway.

Table 1: Approved Monoclonal Antibody Inhibitors of the PD-1/PD-L1 Pathway

| Drug Name (Brand Name) | Target | Antibody Type | FDA-Approved Indications (Selected) | Reference |

| Pembrolizumab (Keytruda®) | PD-1 | Humanized IgG4 | Melanoma, NSCLC, HNSCC, cHL, Urothelial Carcinoma | [7][8] |

| Nivolumab (Opdivo®) | PD-1 | Human IgG4 | Melanoma, NSCLC, RCC, cHL, HNSCC | [7][8] |

| Cemiplimab (Libtayo®) | PD-1 | Human IgG4 | Cutaneous Squamous Cell Carcinoma, Basal Cell Carcinoma, NSCLC | [7][8] |

| Atezolizumab (Tecentriq®) | PD-L1 | Humanized IgG1 | Urothelial Carcinoma, NSCLC, Triple-Negative Breast Cancer | [7][8] |

| Avelumab (Bavencio®) | PD-L1 | Human IgG1 | Merkel Cell Carcinoma, Urothelial Carcinoma, RCC | [7][8] |

| Durvalumab (Imfinzi®) | PD-L1 | Human IgG1 | Urothelial Carcinoma, NSCLC | [7][8] |

Quantitative Data: Binding Affinities of Monoclonal Antibodies

The efficacy of these monoclonal antibodies is closely linked to their binding affinity for their respective targets. The dissociation constant (KD) is a key parameter used to quantify this affinity, with lower KD values indicating stronger binding.

Table 2: Binding Affinities (KD) of Selected PD-1/PD-L1 Monoclonal Antibodies

| Antibody | Target | KD Value | Reference |

| Pembrolizumab | PD-1 | ~29 pM | [9] |

| Nivolumab | PD-1 | ~3.06 nM | [9] |

| Avelumab | PD-L1 | ~42 pM | [9] |

| Atezolizumab | PD-L1 | ~400 pM | [9] |

Small-Molecule Inhibitors

While monoclonal antibodies have shown significant clinical success, they have limitations such as poor oral bioavailability and tumor penetration.[10][11] This has spurred the development of small-molecule inhibitors of the PD-1/PD-L1 interaction, which offer the potential for oral administration and improved tissue distribution.[11]

Table 3: Preclinical Small-Molecule Inhibitors of the PD-1/PD-L1 Pathway

| Compound | Target | IC50 Value | Mechanism of Action | Reference |

| BMS-8 | PD-L1 | 146 nM | Induces PD-L1 dimerization | [12] |

| BMS-202 | PD-L1 | 18 nM | Induces PD-L1 dimerization | [12] |

| Anidulafungin | PD-L1 | KD of 76.9 μM | Blocks PD-1/PD-L1 interaction | [13] |

| JBI-2174 | PD-L1 | ~1 nM | Induces PD-L1 dimerization | [14] |

| LH1306 | PD-1/PD-L1 Pathway | 25 nM | Inhibits PD-1/PD-L1 interaction | [12] |

| LH1307 | PD-1/PD-L1 Pathway | 30 nM | Inhibits PD-1/PD-L1 interaction | [12] |

Signaling Pathway and Experimental Workflows

The PD-1/PD-L1 Signaling Pathway

The interaction between PD-L1 on tumor cells and PD-1 on activated T-cells initiates an inhibitory signaling cascade within the T-cell.[15] This leads to the recruitment of the phosphatase SHP-2, which dephosphorylates key components of the T-cell receptor (TCR) and CD28 signaling pathways.[15] The ultimate outcome is the suppression of T-cell proliferation, cytokine production, and cytotoxic activity, allowing the tumor to evade immune destruction.[15]

Caption: The PD-1/PD-L1 inhibitory signaling pathway.

Experimental Workflow for Evaluating PD-L1 Inhibitors

The development and validation of PD-L1 inhibitors involve a series of in vitro and in vivo experiments to assess their binding, potency, and functional effects.

Caption: A typical experimental workflow for the development of PD-L1 inhibitors.

Key Experimental Protocols

Immunohistochemistry (IHC) for PD-L1 Expression

Objective: To detect the expression of PD-L1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Methodology:

-

Tissue Preparation: Deparaffinize and rehydrate FFPE tissue sections.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a protein block solution.

-

Primary Antibody Incubation: Incubate the sections with a validated primary antibody against PD-L1 (e.g., clones 22C3, 28-8, SP142, or SP263) at a predetermined optimal concentration and time.[16][17]

-

Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a chromogen substrate (e.g., DAB) to visualize the antigen-antibody complex.

-

Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Scoring: Evaluate PD-L1 expression using established scoring systems such as the Tumor Proportion Score (TPS) or Combined Positive Score (CPS).[18]

PD-1/PD-L1 Blockade Bioassay

Objective: To measure the ability of a test compound (antibody or small molecule) to block the interaction between PD-1 and PD-L1 and restore T-cell activation.

Methodology:

-

Cell Culture: Co-culture PD-1 expressing effector cells (e.g., Jurkat cells engineered to express PD-1 and an NFAT-luciferase reporter) with PD-L1 expressing target cells (e.g., CHO-K1 cells).[19]

-

Compound Treatment: Add serial dilutions of the test compound to the co-culture.

-

Incubation: Incubate the cells for a specified period (e.g., 6 hours) to allow for PD-1/PD-L1 interaction and subsequent T-cell activation.[19]

-

Luciferase Assay: Measure the luciferase activity, which is proportional to the extent of T-cell activation.[19]

-

Data Analysis: Calculate the EC50 value, which represents the concentration of the compound that results in 50% of the maximal response, to determine its potency.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding kinetics and affinity (KD) of an analog to CD274.

Methodology:

-

Immobilization: Immobilize recombinant human PD-L1 protein onto a sensor chip.

-

Analyte Injection: Inject a series of concentrations of the analog (e.g., monoclonal antibody or small molecule) over the sensor surface.

-

Data Acquisition: Continuously monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand.

-

Kinetic Analysis: Analyze the association and dissociation phases of the sensorgram to determine the on-rate (ka) and off-rate (kd) constants.

-

Affinity Calculation: Calculate the dissociation constant (KD) as the ratio of kd/ka.

Conclusion

The targeting of CD274 (PD-L1) has ushered in a new era of cancer therapy. A deep understanding of its homologs is essential for preclinical modeling, while the continued development of novel and improved analogs, including both monoclonal antibodies and small-molecule inhibitors, holds the promise of extending the benefits of immunotherapy to a broader range of patients. The experimental protocols and workflows outlined in this guide provide a framework for the robust evaluation of these next-generation therapeutics. As research in this field continues to accelerate, a thorough grasp of the core principles of CD274 biology and pharmacology will remain indispensable for scientists and drug developers working to harness the power of the immune system in the fight against cancer.

References

- 1. Frontiers | PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome [frontiersin.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]

- 4. Gene code CD274/PD-L1: from molecular basis toward cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Human cancer immunotherapy with antibodies to the PD-1 and PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Anti PD-1 and Anti PD-L1 Monoclonal Antibodies in People Living with HIV and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Looking for the Optimal PD-1/PD-L1 Inhibitor in Cancer Treatment: A Comparison in Basic Structure, Function, and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects [mdpi.com]

- 14. ascopubs.org [ascopubs.org]

- 15. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Currently Used Laboratory Methodologies for Assays Detecting PD-1, PD-L1, PD-L2 and Soluble PD-L1 in Patients with Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. PD-L1 Testing | Choose the Right Test [arupconsult.com]

- 19. PD-1/PD-L1 immune checkpoint Bioassay - Cellomatics Biosciences [cellomaticsbio.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to In Vitro and In Vivo Studies of CD274 (PD-L1)

Introduction to CD274 (PD-L1)

CD274, more commonly known as Programmed Death-Ligand 1 (PD-L1), is a crucial transmembrane protein that plays a significant role in the regulation of the immune system. It is a key component of the PD-1/PD-L1 signaling pathway, which acts as an immune checkpoint to prevent excessive immune responses and maintain self-tolerance.[1][2] The interaction between PD-L1 on cell surfaces and its receptor, Programmed Death-1 (PD-1) on activated T cells, transmits an inhibitory signal that suppresses T cell proliferation and cytokine production.[1]

In the context of oncology, many tumor cells exploit this mechanism by overexpressing PD-L1 on their surface. This allows them to evade the host's immune system by inhibiting the anti-tumor T cell response.[2] Consequently, the PD-1/PD-L1 pathway has become a primary target for cancer immunotherapy, with the development of checkpoint inhibitors that block this interaction and restore anti-tumor immunity.[3] A thorough understanding of the methodologies used to study CD274 both in vitro and in vivo is paramount for the development of new and effective cancer therapies.

In Vitro Studies of CD274 (PD-L1)

In vitro studies are performed outside of a living organism, typically in a controlled laboratory environment using cell cultures.[4][5] These studies are fundamental for dissecting the molecular mechanisms of CD274 expression and function, as well as for the initial screening and characterization of therapeutic agents targeting this pathway.

Key In Vitro Experimental Protocols

1. Quantification of CD274 (PD-L1) Expression

Objective: To measure the levels of PD-L1 mRNA and protein in cancer cell lines.

Methodologies:

-

Quantitative Real-Time PCR (qRT-PCR): Used to quantify CD274 gene expression levels.

-

Western Blot: A standard technique to detect and quantify PD-L1 protein levels in cell lysates.[6]

-

Flow Cytometry: Allows for the quantification of cell surface PD-L1 expression on intact cells using fluorescently labeled anti-PD-L1 antibodies.

-

Immunohistochemistry (IHC): Used to visualize PD-L1 expression in fixed tumor tissue sections.[6]

-

ELISA (Enzyme-Linked Immunosorbent Assay): Can be used to measure the concentration of soluble PD-L1 in cell culture supernatants.[1][6]

2. Cell Viability and Proliferation Assays

Objective: To assess the effect of targeting PD-L1 on cancer cell growth.

Methodologies:

-

MTT/XTT Assays: Colorimetric assays that measure metabolic activity as an indicator of cell viability.[6][7]

-

CTG (CellTiter-Glo) Assay: A luminescence-based assay that quantifies ATP as a measure of cell viability.[6]

-

BrdU Assay: An immunoassay that detects the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA during cell proliferation.[6]

3. T-cell Activation and Co-culture Assays

Objective: To model the interaction between tumor cells and T cells and to evaluate the ability of PD-L1 inhibitors to restore T-cell effector functions.

Methodology:

-

Cancer cells expressing PD-L1 are co-cultured with isolated T cells (e.g., from peripheral blood mononuclear cells - PBMCs).

-

T cells are stimulated to induce activation (e.g., using anti-CD3/CD28 antibodies).

-

The therapeutic agent (e.g., an anti-PD-L1 antibody) is added to the co-culture.

-

Endpoints to measure T-cell activation include:

-

Cytokine Release Assays (e.g., ELISA, Luminex): To measure the secretion of pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).

-

T-cell Proliferation Assays: Using methods like CFSE dilution measured by flow cytometry.

-

Cytotoxicity Assays: To measure the ability of T cells to kill cancer cells.

-

4. Signaling Pathway Analysis

Objective: To investigate the intracellular signaling pathways that regulate CD274 expression.

Methodology:

-

Western Blotting: To detect the phosphorylation status of key signaling proteins, such as those in the PI3K/AKT and STAT3 pathways, which have been shown to regulate PD-L1 expression.[2]

Experimental Workflow for In Vitro Screening

Workflow for in vitro evaluation of PD-L1 inhibitors.

In Vivo Studies of CD274 (PD-L1)

In vivo studies are conducted within a living organism, such as a mouse or other animal model, to evaluate the effects of a therapeutic agent in a complex biological system.[5][8] These studies are critical for assessing the efficacy, safety, pharmacokinetics, and pharmacodynamics of anti-PD-L1 therapies before they can be tested in humans.

Key In Vivo Experimental Protocols

1. Tumor Xenograft and Syngeneic Models

Objective: To evaluate the anti-tumor efficacy of PD-L1 inhibitors in a living organism.

Methodologies:

-

Xenograft Models: Human cancer cells are implanted into immunodeficient mice (e.g., NOD/SCID or NU/FOX mice).[9] These models are useful for assessing the direct effects of a drug on tumor growth but are not suitable for studying immune interactions.

-

Syngeneic Models: Mouse cancer cells are implanted into immunocompetent mice of the same genetic background. These models have a fully functional immune system and are essential for evaluating immunotherapies like PD-L1 inhibitors.[10]

-

Humanized Mouse Models: Immunodeficient mice are engrafted with human immune cells, allowing for the study of the interaction between human tumors and a human immune system.[6]

Typical Experimental Protocol:

-

Tumor cells are implanted subcutaneously or orthotopically into mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Mice are treated with the PD-L1 inhibitor, a vehicle control, or a standard-of-care chemotherapy.[9]

-

Tumor growth is monitored regularly by measuring tumor volume.

-

At the end of the study, tumors and other tissues are harvested for further analysis (e.g., IHC, flow cytometry).

2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Objective: To understand how the body processes the drug (PK) and how the drug affects the body (PD).

Methodologies:

-

PK Analysis: Blood samples are collected at various time points after drug administration to measure drug concentration, absorption, distribution, metabolism, and excretion.[10][11]

-

PD Analysis: Tumor and immune cell populations are analyzed to confirm target engagement and to measure downstream biological effects, such as changes in immune cell infiltration into the tumor.

3. Safety and Toxicology Studies

Objective: To evaluate the potential adverse effects of the therapeutic agent.

Methodology:

-

Animals are monitored for signs of toxicity, such as weight loss, changes in behavior, and organ damage.

-

Blood chemistry and hematology are analyzed.

-

Histopathological examination of major organs is performed at the end of the study.

Signaling Pathway of PD-L1 Immune Suppression

PD-1/PD-L1 signaling pathway leading to T-cell inhibition.

Data Presentation: In Vitro vs. In Vivo Comparison

Summarizing quantitative data in a structured format is essential for comparing the results obtained from in vitro and in vivo studies.

Table 1: Quantitative Comparison of a Hypothetical PD-L1 Inhibitor (Ab-X)

| Parameter | In Vitro Data | In Vivo Data (Syngeneic Mouse Model) | Rationale for Comparison |

| Potency/Efficacy | IC50: 5 nM (T-cell activation assay) | Tumor Growth Inhibition (TGI): 65% at 10 mg/kg | IC50 reflects potency at a cellular level, while TGI measures efficacy in a complex organism.[9][12] |

| Target Engagement | Binding Affinity (KD): 0.5 nM (SPR) | Receptor Occupancy: >90% in tumor-infiltrating lymphocytes | Demonstrates that the drug binds its target both in a purified system and within the tumor microenvironment. |

| Mechanism of Action | IFN-γ Release: 5-fold increase in co-culture | CD8+ T-cell Infiltration: 3-fold increase in tumor | Links the cellular mechanism (cytokine release) to the physiological outcome (immune cell infiltration). |

| Dose-Response | EC50: 2 nM (cell-based assay) | Effective Dose (ED50): 5 mg/kg for 50% TGI | Correlates the concentration needed for an effect in vitro with the dose needed in a whole organism. |

Table 2: Methodological Summary

| Study Type | Advantages | Disadvantages | Typical Application |

| In Vitro | High throughput, low cost, controlled environment, detailed mechanistic insights.[4][13] | Lacks physiological complexity, may not predict in vivo efficacy or toxicity.[5][8] | Initial drug screening, mechanism of action studies, dose-response relationships. |

| In Vivo | High physiological relevance, evaluates systemic effects (PK/PD, safety), essential for preclinical validation.[8][14] | Expensive, lower throughput, ethical considerations, species differences may not fully translate to humans.[5][15] | Efficacy testing, safety and toxicology assessment, pharmacokinetic profiling. |

Conclusion

The study of CD274 (PD-L1) requires a complementary approach utilizing both in vitro and in vivo models. In vitro assays provide a controlled environment to elucidate molecular mechanisms and screen candidate drugs with high throughput.[4][13] In vivo studies are indispensable for validating these findings in a complex physiological system, assessing systemic efficacy, and evaluating the safety profile of a potential therapeutic.[5] A comprehensive understanding and strategic application of both methodologies are critical for the successful development of novel immunotherapies targeting the PD-1/PD-L1 pathway and ultimately improving outcomes for cancer patients.

References

- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 2. Oncogenic kinase NPM/ALK induces through STAT3 expression of immunosuppressive protein CD274 (PD-L1, B7-H1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. In vivo vs. in vitro: What is the difference? [medicalnewstoday.com]

- 5. In Vivo vs. In Vitro: What Are the Differences? [verywellhealth.com]

- 6. In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. SQ1274, a novel microtubule inhibitor, inhibits ovarian and uterine cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vivo vs. In Vitro: Advantages & Disadvantages [medicinenet.com]

- 9. SQ1274, a novel microtubule inhibitor, inhibits ovarian and uterine cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Animal Model and Therapeutics Evaluation Core [karmanos.org]

- 11. Drug Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vivo vs. In Vitro Trials (and Why Combining Both Is Best) | HowStuffWorks [science.howstuffworks.com]

- 14. An in vivo model system for evaluation of the host response to biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vivo models to evaluate ingestible devices: Present status and current trends - PubMed [pubmed.ncbi.nlm.nih.gov]

The CheckMate 274 Trial: A Literature Review on Adjuvant Nivolumab in High-Risk Urothelial Carcinoma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review and background on the CheckMate 274 clinical trial, a pivotal study that has reshaped the treatment landscape for high-risk, muscle-invasive urothelial carcinoma (MIUC). The trial's findings have established a new standard of care in the adjuvant setting, demonstrating the efficacy of the immune checkpoint inhibitor nivolumab in improving disease-free survival. This document will delve into the core aspects of the trial, the underlying biological pathways, and the key experimental methodologies, presenting the information in a structured and detailed manner for researchers, scientists, and drug development professionals.

Background: The Unmet Need in High-Risk Urothelial Carcinoma

Urothelial carcinoma, the most common type of bladder cancer, poses a significant clinical challenge, particularly in its muscle-invasive form. Despite radical surgery, a substantial proportion of patients with high-risk MIUC experience disease recurrence.[1] Historically, the standard of care has been radical surgery, with or without neoadjuvant cisplatin-based chemotherapy. However, many patients are ineligible for cisplatin, and there has been no conclusive evidence to support the use of adjuvant chemotherapy in those who did not receive neoadjuvant treatment or had residual disease after neoadjuvant cisplatin.[2][3] This created a critical unmet need for effective adjuvant therapies to reduce the risk of recurrence and improve long-term outcomes for these patients.

The CheckMate 274 trial was designed to address this gap by evaluating the efficacy and safety of the programmed death-1 (PD-1) inhibitor nivolumab as an adjuvant therapy for patients with high-risk MIUC following radical surgery.[1][3]

The CheckMate 274 Trial: Design and Key Findings

CheckMate 274 was a phase 3, randomized, double-blind, multi-center trial that enrolled 709 patients with high-risk MIUC who had undergone radical surgery.[1][4] Patients were randomized on a 1:1 basis to receive either nivolumab (240 mg every two weeks) or a placebo for up to one year.[3] The trial's dual primary endpoints were disease-free survival (DFS) in the intention-to-treat (ITT) population and in a sub-population of patients whose tumors expressed programmed death-ligand 1 (PD-L1) at a level of 1% or greater.[3]

The trial met its primary endpoints, demonstrating a statistically significant and clinically meaningful improvement in DFS with nivolumab compared to placebo in both the ITT population and the PD-L1-positive subgroup.[3]

Quantitative Data from the CheckMate 274 Trial

The following tables summarize the key quantitative outcomes from the CheckMate 274 trial, providing a clear comparison of the efficacy of nivolumab versus placebo.

Table 1: Disease-Free Survival (DFS)

| Population | Nivolumab (Median DFS, months) | Placebo (Median DFS, months) | Hazard Ratio (95% CI) |

| Intention-to-Treat (ITT) | 20.8 | 10.8 | 0.70 (0.55-0.89) |

| PD-L1 ≥ 1% | 52.6 | 8.4 | 0.55 (0.35-0.85) |

Table 2: Secondary and Exploratory Endpoints

| Endpoint | Population | Nivolumab (Median, months) | Placebo (Median, months) | Hazard Ratio (95% CI) |

| Non-Urothelial Tract Recurrence-Free Survival | ITT | 22.9 | 13.7 | 0.72 (0.59-0.89) |

| Distant Metastasis-Free Survival | ITT | 40.5 | 29.5 | 0.75 (Not Reported) |

| Overall Survival (Interim Analysis) | ITT | Not Reached | Not Reached | 0.76 (0.61-0.96) |

| Overall Survival (Interim Analysis) | PD-L1 ≥ 1% | Not Reached | Not Reached | 0.56 (0.36-0.86) |

The PD-1/PD-L1 Signaling Pathway: The Core of CheckMate 274's Success

The efficacy of nivolumab in the CheckMate 274 trial is rooted in its mechanism of action, which targets the PD-1/PD-L1 immune checkpoint pathway. This pathway plays a crucial role in regulating T-cell activation and preventing autoimmunity. However, many cancer cells exploit this pathway to evade immune surveillance.

Tumor cells can express PD-L1 on their surface, which binds to the PD-1 receptor on activated T-cells. This interaction delivers an inhibitory signal to the T-cell, leading to its functional inactivation and preventing it from attacking the cancer cell. Nivolumab, a monoclonal antibody, blocks the interaction between PD-1 and PD-L1, thereby restoring the T-cell's ability to recognize and eliminate cancer cells.

Experimental Protocols: Key Methodologies in CheckMate 274

The CheckMate 274 trial and related research rely on a set of key experimental protocols to assess patient eligibility, monitor treatment response, and understand the underlying biology. This section provides detailed methodologies for these critical experiments.

PD-L1 Immunohistochemistry (IHC)

The assessment of PD-L1 expression is a critical biomarker analysis in the CheckMate 274 trial. The PD-L1 IHC 28-8 pharmDx assay was used to determine the PD-L1 status of tumors.[5]

Protocol:

-

Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are prepared.

-

Antigen Retrieval: Slides are deparaffinized and subjected to heat-induced epitope retrieval using a low pH buffer.

-

Primary Antibody Incubation: The slides are incubated with the primary antibody, a rabbit monoclonal anti-PD-L1 antibody (clone 28-8).

-

Detection System: A polymer-based detection system is used, followed by incubation with a substrate-chromogen (DAB) to visualize the PD-L1 protein.

-

Counterstaining: The slides are counterstained with hematoxylin to visualize cell nuclei.

-

Scoring: PD-L1 expression is scored as the percentage of tumor cells with positive membrane staining at any intensity. A tumor is considered PD-L1 positive if ≥ 1% of the tumor cells show membrane staining.

References

- 1. urologiabe.com [urologiabe.com]

- 2. mdpi.com [mdpi.com]

- 3. First results from the phase 3 CheckMate 274 trial of adjuvant nivolumab vs placebo in patients who underwent radical surgery for high-risk muscle-invasive urothelial carcinoma (MIUC). - ASCO [asco.org]

- 4. urologytimes.com [urologytimes.com]

- 5. agilent.com [agilent.com]

An In-depth Technical Guide to the Identification and Validation of CD274 (PD-L1) as a Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed death-ligand 1 (PD-L1), also known as Cluster of Differentiation 274 (CD274) or B7 homolog 1 (B7-H1), has emerged as a pivotal target in cancer immunotherapy. Its interaction with the programmed cell death protein 1 (PD-1) receptor on activated T cells leads to the suppression of the adaptive immune response, a mechanism that tumor cells exploit to evade immune surveillance. This technical guide provides a comprehensive overview of the core methodologies and data essential for the identification and validation of CD274 as a therapeutic target.

Data Presentation

Quantitative data is crucial for the assessment of a potential therapeutic target. The following tables summarize key quantitative parameters related to CD274 expression, binding affinities, and genetic alterations across various cancer types.

Table 1: Expression of CD274 (PD-L1) in Various Cancer Types

This table outlines the expression levels of PD-L1 across a range of malignancies, as determined by immunohistochemistry (IHC). The data is categorized by the percentage of positive tumor cells (TC).

| Cancer Type | TC < 1% | 1% ≤ TC < 50% | TC ≥ 50% | Reference |

| Lung Cancer | 55.9% | 34.0% | 10.1% | [1] |

| Melanoma | 50.5% | 35.7% | 13.8% | [1] |

| Gastric Cancer | 77.7% | 20.2% | 2.1% | [1] |

| Colorectal Cancer | 81.5% | 18.5% | 0% | [1] |

| Liver Cancer | 67.7% | 30.8% | 1.5% | [1] |

| Bile Duct Cancer | 65.7% | 28.6% | 5.7% | [1] |

| Pancreatic Cancer | 64.6% | 31.2% | 4.2% | [1] |

| Glioma | 30.3% | 63.1% | 6.6% | [1] |

| Renal Cell Carcinoma | - | - | - | [2][3] |

| Squamous Cell Carcinoma | - | 41.05% (>1%) | 16.08% (>5%) | [4] |

| Adenocarcinoma | - | 34.72% (>1%) | 9.33% (>5%) | [4] |

Note: Data for Renal Cell Carcinoma and specific subtypes of lung cancer are presented with different cut-off values in the referenced literature.

Table 2: Binding Affinity of the PD-1/PD-L1 Interaction

The binding affinity, represented by the equilibrium dissociation constant (KD), is a critical parameter for understanding the strength of the PD-1/PD-L1 interaction. These values are typically determined by Surface Plasmon Resonance (SPR).

| Interacting Molecules | KD (μM) | Method | Reference |

| Human PD-1 / Human PD-L1 | 1.15 ± 0.11 | SPR | |

| Human PD-1 / Peptide Inhibitor (Ar5Y_4) | 1.38 ± 0.39 | SPR |

Note: PD-L2 binds to PD-1 with a 2-6 fold higher affinity than PD-L1[5].

Signaling Pathways

The expression of CD274 is regulated by various signaling pathways, with the NPM/ALK-STAT3 axis being a prominent example in certain cancers.

Caption: NPM/ALK-STAT3 signaling pathway inducing CD274 expression.

Experimental Workflows and Protocols

Detailed and reproducible experimental protocols are fundamental to target identification and validation.

Experimental Workflow: Target Identification and Validation of CD274

Caption: A logical workflow for identifying and validating CD274 as a therapeutic target.

Detailed Methodologies for Key Experiments

Immunohistochemistry (IHC) for CD274 (PD-L1) Detection

Objective: To detect and quantify the expression of CD274 protein in formalin-fixed, paraffin-embedded (FFPE) tissue samples.

Materials:

-

FFPE tissue sections (4-5 µm) on charged slides

-

Deparaffinization and rehydration solutions (Xylene, graded ethanol series)

-

Antigen retrieval buffer (e.g., EDTA buffer, pH 9.0)

-

Pressure cooker or water bath for heat-induced epitope retrieval

-

Primary antibody against CD274 (e.g., clones 22C3, 28-8, E1L3N, SP142, SP263)

-

Negative control (isotype-matched IgG)

-

Detection system (e.g., HRP-polymer-based system)

-

Chromogen (e.g., DAB)

-

Counterstain (e.g., Hematoxylin)

-

Mounting medium

-

Automated staining platform (e.g., Dako Autostainer Link 48, Ventana Benchmark) or manual staining equipment

Protocol:

-

Deparaffinization and Rehydration:

-

Incubate slides in Xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in antigen retrieval buffer in a pressure cooker.

-

Heat to 121°C for 10-20 minutes.

-

Allow to cool to room temperature.

-

Rinse with wash buffer (e.g., PBS or TBS).

-

-

Staining (Automated Platform Recommended):

-

Peroxidase Block: Incubate with a hydrogen peroxide solution to block endogenous peroxidase activity.

-

Primary Antibody Incubation: Apply the primary anti-CD274 antibody at the optimized dilution and incubate for 30-60 minutes at room temperature. For the negative control slide, apply the isotype control IgG at the same concentration.

-

Detection System: Apply the HRP-polymer-based secondary antibody and incubate according to the manufacturer's instructions.

-

Chromogen Application: Apply DAB chromogen and incubate until the desired brown color develops.

-

Counterstaining: Stain with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, then coverslip with mounting medium.

-

-

Scoring:

-

PD-L1 expression is typically scored as the percentage of tumor cells with membranous staining (Tumor Proportion Score, TPS) or based on the combined staining of tumor cells and immune cells (Combined Positive Score, CPS).

-

Chromatin Immunoprecipitation (ChIP) for STAT3 Binding to the CD274 Promoter

Objective: To determine if the transcription factor STAT3 directly binds to the promoter region of the CD274 gene in vivo.

Materials:

-

Cell culture reagents

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and chromatin shearing buffers

-

Sonicator or enzymatic digestion reagents

-

Anti-STAT3 antibody (ChIP-grade)

-

Normal rabbit IgG (negative control)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers specific for the CD274 promoter region containing putative STAT3 binding sites

-

qPCR master mix and instrument

Protocol:

-

Cross-linking:

-

Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells to release the nuclei.

-

Isolate the nuclei and lyse them to release chromatin.

-

Shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the sheared chromatin with the anti-STAT3 antibody or normal rabbit IgG overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads several times with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by heating at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

qPCR Analysis:

-

Perform qPCR using primers designed to amplify the specific region of the CD274 promoter.

-

Calculate the enrichment of the target region in the STAT3 IP sample relative to the IgG control and input DNA.

-

Co-Immunoprecipitation (Co-IP) for NPM/ALK and STAT3 Interaction

Objective: To verify the physical interaction between the NPM/ALK fusion protein and STAT3.

Materials:

-

Cell lines expressing NPM/ALK (e.g., Karpas 299)

-

Cell lysis buffer (non-denaturing)

-

Antibody against NPM/ALK or STAT3 for immunoprecipitation

-

Normal rabbit or mouse IgG (negative control)

-

Protein A/G magnetic beads

-

Wash buffers

-

SDS-PAGE and Western blotting reagents

-

Antibodies against NPM/ALK and STAT3 for Western blotting

Protocol:

-

Cell Lysis:

-

Lyse the cells in a non-denaturing lysis buffer to maintain protein-protein interactions.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with Protein A/G beads.

-

Incubate the lysate with the primary antibody (e.g., anti-NPM/ALK) or control IgG overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

-

Washes and Elution:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with an antibody against the putative interacting protein (e.g., anti-STAT3).

-

A band corresponding to STAT3 in the NPM/ALK immunoprecipitated sample indicates an interaction. A reciprocal experiment (immunoprecipitating with anti-STAT3 and blotting for NPM/ALK) should be performed for confirmation.

-

Conclusion

The identification and validation of CD274 as a therapeutic target represent a landmark in oncology. This guide has provided a framework for the key quantitative data, signaling pathways, and detailed experimental protocols necessary for this process. A thorough understanding and meticulous application of these methodologies are essential for the continued development of novel and effective cancer immunotherapies targeting the PD-1/PD-L1 axis.

References

- 1. ascopubs.org [ascopubs.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Classification of PD‐L1 expression in various cancers and macrophages based on immunohistocytological analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quantitative Mass Spectrometry Analysis of PD-L1 Protein Expression, N-glycosylation and Expression Stoichiometry with PD-1 and PD-L2 in Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Adherent Cell Culture in Drug Development

Introduction

Cell culture is a fundamental technique in pharmacology and drug development, providing a crucial initial step for screening the pharmacological activity of compounds.[1] The selection of an appropriate cell line is critical, as the activity of a compound can be highly specific.[1] This document provides a detailed protocol for the culture of adherent cells, with specific considerations for the Hs 274.T cell line, and its application in drug development research. While originally thought to be a breast carcinoma cell line, the Hs 274.T cell line has been identified as a fibroblastic cell line.[2]

Data Presentation

Table 1: Hs 274.T Cell Line Characteristics

| Characteristic | Description | Source |

| Cell Line Name | Hs 274.T | [2] |

| Synonyms | Hs-274-T; Hs274T; HS274T | [2] |

| Accession | CVCL_0711 | [2] |

| Cell Type | Fibroblast | [2] |

| Species of Origin | Homo sapiens (Human) | [2] |

| Sex of Cell | Female | [2] |

| Age at Sampling | 66 years | [2] |

| Derived From | In situ; Breast | [2] |

| Problematic Note | Misclassified. Originally thought to be a breast carcinoma cell line but shown to be a fibroblastic cell line. | [2] |

Table 2: Culture Conditions and Reagents for Hs 274.T

| Parameter | Recommendation | Source |

| Base Medium | ATCC-formulated Dulbecco's Modified Eagle's Medium (DMEM) | |

| Complete Growth Medium | Base medium + 10% Fetal Bovine Serum (FBS) | |

| Incubation Temperature | 37°C | |

| Incubator Atmosphere | 5% CO2 in air | |

| Subcultivation Ratio | 1:2 | |

| Medium Renewal | Every 2 to 3 days | |

| Dissociation Reagent | 0.25% Trypsin, 0.03% EDTA solution | |

| Cryopreservation Medium | 45% RPMI basal medium + 50% FBS + 5% DMSO or 40% RPMI basal medium + 50% FBS + 10% DMSO | [3] |

Experimental Protocols

Protocol 1: Thawing of Cryopreserved Cells

This protocol describes the procedure for reviving cryopreserved cells for culture.

-

Preparation: Pre-warm the complete growth medium in a 37°C water bath.[3]

-

Thawing: Quickly thaw the cryovial by gentle agitation in a 37°C water bath for approximately 2 minutes. To minimize contamination, do not submerge the O-ring and cap.

-

Decontamination: Once thawed, decontaminate the vial by spraying with 70% ethanol.

-

Cell Transfer: Under aseptic conditions, transfer the vial contents to a centrifuge tube containing 9.0 ml of pre-warmed complete growth medium.

-

Centrifugation: Centrifuge the cell suspension at approximately 125 x g for 5 to 10 minutes to pellet the cells.

-

Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Seeding: Transfer the cell suspension into a 25 cm² or 75 cm² culture flask. To avoid excessive alkalinity, it is recommended to place the culture vessel with medium in the incubator for at least 15 minutes prior to adding the cells to allow the medium to reach its normal pH (7.0 to 7.6).

-

Incubation: Incubate the culture at 37°C in a 5% CO2 incubator.

Protocol 2: Subculturing of Adherent Cells

This protocol outlines the procedure for passaging adherent cells.

-

Medium Removal: Aspirate and discard the culture medium from the flask.

-

Rinsing: Rinse the cell monolayer with a 0.25% trypsin, 0.03% EDTA solution to remove all traces of serum that may inhibit the action of trypsin.

-

Dissociation: Add 1 to 2 ml of the trypsin-EDTA solution to the flask and incubate at room temperature or 37°C until the cells detach. Monitor the process under a microscope.

-

Neutralization: Once the cells have detached, add fresh, pre-warmed complete growth medium to the flask to inactivate the trypsin.

-

Cell Collection: Aspirate the cells by gently pipetting up and down to create a single-cell suspension.

-

Dispensing: Dispense the cell suspension into new culture flasks at the desired subcultivation ratio (a 1:2 ratio is recommended for Hs 274.T).

-

Incubation: Return the new culture flasks to the 37°C, 5% CO2 incubator.

Protocol 3: Cryopreservation of Adherent Cells

This protocol details the steps for freezing adherent cells for long-term storage.

-

Cell Preparation: Follow steps 1-5 of the subculturing protocol to obtain a single-cell suspension.

-

Centrifugation: Transfer the cell suspension to a centrifuge tube and spin at 300 x g for 3 minutes to pellet the cells.[3]

-

Resuspension: Discard the supernatant and resuspend the cell pellet in freezing medium (e.g., 45% basal medium, 50% FBS, and 5% DMSO).[3]

-

Aliquoting: Transfer the cell suspension to cryovials.[3]

-

Freezing: Place the cryovials in a suitable freezing container and store them at -80°C overnight.[3]

-

Long-Term Storage: Transfer the vials to liquid nitrogen vapor phase for long-term storage.[3] Storage at -70°C will result in a loss of viability.

Mandatory Visualizations

Caption: A typical experimental workflow for in vitro drug screening.

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for A 274 Compounds

The designation "A 274" can refer to several distinct investigational compounds. This document provides detailed application notes and protocols for the most prominent substances identified under this designation, tailored for researchers, scientists, and drug development professionals. The information is organized by compound: CK-274 (Aficamten) , Nivolumab (from the CheckMate 274 trial) , and MGS0274 Besylate .

CK-274 (Aficamten)

Compound Class: Cardiac Myosin Inhibitor

Therapeutic Area: Hypertrophic Cardiomyopathy

Application Notes

Aficamten (CK-274) is a novel small molecule that acts as a cardiac myosin inhibitor. It has been shown to decrease cardiac myosin ATPase activity and reduce cardiac fractional shortening.[1] Its primary application in research and clinical development is for the treatment of hypertrophic cardiomyopathy (HCM), particularly in cases with left ventricular outflow tract obstruction (LVOTO).[1]

Mechanism of Action: Aficamten targets cardiac myosin, the motor protein responsible for heart muscle contraction. By inhibiting the ATPase activity of myosin, it reduces the number of actin-myosin cross-bridges formed, leading to a decrease in cardiac contractility. This mechanism helps to alleviate the hypercontractility characteristic of HCM and can reduce the pressure gradient in the left ventricular outflow tract.

Quantitative Data Summary

Table 1: Preclinical Dosage and Effects of Aficamten (CK-274) in a Feline HCM Model

| Parameter | Value | Species/Model | Notes |

| Dosage | 2 mg/kg | Feline (A31P MYBPC3 mutation) | Single oral dose.[1] |

| Vehicle | 0.5% (w/v) Hydroxypropylmethylcellulose (HPMC) and 0.1% TWEEN® 80 in Ultra Pure water | Feline | Oral gavage.[1] |

| Primary Effect | Reduction in LV systolic function | Feline | Increased Left Ventricular Internal Diameter in systole (LVIDs) with preserved Left Ventricular Internal Diameter in diastole (LVIDd).[1] |

| Secondary Effects | - Reduced LV pressure gradient- Reduced incidence of LVOTO- Increased Heart Rate (at 2 mg/kg)- Reduced Isovolumic Relaxation Time (IVRT)- Reduced Tricuspid Annular Plane Systolic Excursion (TAPSE) | Feline | [1] |

Experimental Protocols

Protocol 1: In Vivo Administration of Aficamten in a Feline HCM Model [1]

Objective: To assess the pharmacodynamic effects of a single oral dose of Aficamten on cardiac function in cats with hereditary HCM.

Materials:

-

Aficamten (CK-274)

-

Vehicle: 0.5% (w/v) Hydroxypropylmethylcellulose (HPMC), 0.1% TWEEN® 80, Ultra Pure water

-

Oral gavage needles

-

Echocardiography equipment

Procedure:

-

Animal Model: Use purpose-bred cats with a naturally occurring A31P MYBPC3 mutation and a clinical diagnosis of HCM with LVOTO.

-

Dosing Solution Preparation: Prepare a suspension of Aficamten in the vehicle at the desired concentration to achieve a 2 mg/kg dose in a 1 mg/kg volume.

-

Administration: Administer a single oral dose of 2 mg/kg Aficamten via oral gavage. For the control group, administer the vehicle only.

-

Echocardiographic Evaluation: Perform echocardiograms at baseline (0 hours) and at 6, 24, and 48 hours post-dosing.

-

Washout Period: In a cross-over study design, a minimum washout period of 2 weeks should be observed between treatments.[1]

Diagrams

Caption: Experimental workflow for in vivo testing of Aficamten in a feline HCM model.

Nivolumab (CheckMate 274 Trial)

Compound Class: Monoclonal Antibody (IgG4), PD-1 Inhibitor

Therapeutic Area: Oncology (Urothelial Carcinoma)

Application Notes

The CheckMate 274 trial is a phase III study evaluating the efficacy and safety of Nivolumab as an adjuvant therapy for patients with high-risk muscle-invasive urothelial carcinoma (MIUC) after radical surgery.[2][3] Nivolumab is an immune checkpoint inhibitor that blocks the programmed death-1 (PD-1) receptor, thereby enhancing T-cell-mediated anti-tumor responses.

Mechanism of Action: PD-1 is a checkpoint receptor expressed on activated T-cells. Its ligand, PD-L1, can be expressed on tumor cells. The binding of PD-L1 to PD-1 inhibits T-cell activity, allowing cancer cells to evade the immune system. Nivolumab is an IgG4 monoclonal antibody that binds to PD-1, preventing its interaction with PD-L1 and restoring the immune system's ability to recognize and attack tumor cells.[4]

Quantitative Data Summary

Table 2: Nivolumab Dosage and Administration in the CheckMate 274 Trial

| Parameter | Value | Population | Notes |

| Dosage | 240 mg | High-risk MIUC patients | Administered every two weeks.[3][5] |

| Administration Route | Intravenous (IV) | High-risk MIUC patients | - |

| Treatment Duration | Up to 1 year | High-risk MIUC patients | [3][5] |

| Patient Population | 709 patients total | High-risk MIUC after radical resection | Randomized 1:1 to Nivolumab (n=353) or placebo (n=356).[4][5] |

Table 3: Key Efficacy Endpoints from CheckMate 274 (Median Follow-up of 36.1 months)

| Endpoint | Nivolumab Arm | Placebo Arm | Hazard Ratio (95% CI) |

| Disease-Free Survival (ITT) | 22.0 months | 11.0 months | 0.71 (0.58 - 0.86)[6] |

| Disease-Free Survival (PD-L1 ≥1%) | Not Reached | 8.4 months | 0.52 (0.37 - 0.72)[6] |

| Overall Survival (ITT) | Not Reached | Not Reached | 0.76 (0.61 - 0.96)[6] |

| Overall Survival (PD-L1 ≥1%) | Not Reached | Not Reached | 0.56 (0.36 - 0.86)[6] |

Experimental Protocols

Protocol 2: Adjuvant Nivolumab Administration for MIUC (CheckMate 274 Trial Design) [2][3]

Objective: To evaluate the efficacy of adjuvant Nivolumab compared to placebo in patients with high-risk MIUC post-radical resection.

Inclusion Criteria (Abbreviated):

-

Diagnosis of muscle-invasive urothelial carcinoma (bladder, ureter, or renal pelvis).

-

High risk of recurrence post-radical surgery.

-

Radical surgery performed within the last 120 days.

-

Disease-free status confirmed by imaging.

-

ECOG performance status ≤ 1.

Procedure:

-

Randomization: Randomize eligible patients in a 1:1 ratio to receive either Nivolumab or a placebo.

-

Dosing:

-

Nivolumab Arm: Administer 240 mg of Nivolumab intravenously every 2 weeks.

-

Placebo Arm: Administer a matching placebo intravenously every 2 weeks.

-

-

Treatment Cycle: Continue treatment for a maximum duration of one year, or until disease recurrence or unacceptable toxicity.

-

Monitoring: Monitor patients for disease-free survival (primary endpoint), overall survival, and treatment-related adverse events.

Diagrams

References

- 1. Pharmacokinetics of a single dose of Aficamten (CK‐274) on cardiac contractility in a A31P MYBPC3 hypertrophic cardiomyopathy cat model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. asco.org [asco.org]

- 4. cancerresearchuk.org [cancerresearchuk.org]

- 5. Bristol Myers Squibb - Adjuvant Opdivo (nivolumab) Continues to Provide Significant, Durable Clinical Benefits for Patients with Radically Resected, High-Risk Muscle-Invasive Urothelial Carcinoma After Three Years in CheckMate -274 Trial [news.bms.com]

- 6. Adjuvant Nivolumab in High-Risk Muscle-Invasive Urothelial Carcinoma: Expanded Efficacy From CheckMate 274 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of CD274 (PD-L1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed Death-Ligand 1 (PD-L1), also known as CD274 or B7-H1, is a critical immune checkpoint protein that plays a pivotal role in suppressing the adaptive immune system.[1][2] Its interaction with its receptor, Programmed Death-1 (PD-1), on activated T cells, inhibits T cell proliferation and cytokine production, thereby preventing autoimmune responses.[1][3] However, many cancer cells exploit this mechanism to evade immune surveillance by overexpressing PD-L1 on their surface.[1][4] Blocking the PD-1/PD-L1 interaction has emerged as a highly successful strategy in cancer immunotherapy, leading to the development of several approved monoclonal antibody drugs.[2][5] High-throughput screening (HTS) assays are essential for the discovery of new small molecule inhibitors of the PD-1/PD-L1 pathway, which may offer advantages over antibody therapies in terms of oral bioavailability, tumor penetration, and cost of production.[6]

These application notes provide an overview of the signaling pathways involving CD274, and detailed protocols for high-throughput screening assays designed to identify and characterize novel inhibitors of the PD-1/PD-L1 interaction.

CD274 (PD-L1) Signaling Pathways

The binding of PD-L1 on an antigen-presenting cell (APC) or a tumor cell to the PD-1 receptor on a T cell initiates a signaling cascade that dampens T cell activation.[1] This is a crucial mechanism for maintaining immune homeostasis and preventing excessive inflammation. However, in the tumor microenvironment, this pathway is co-opted by cancer cells to suppress anti-tumor immunity.[4]

Several intracellular signaling pathways are known to regulate the expression of PD-L1 in cancer cells. These include constitutive oncogenic signaling pathways such as the PI3K-AKT-mTOR and RAS-MAPK pathways.[1][7] Understanding these pathways is crucial for developing strategies to target PD-L1 expression and function.

Caption: PD-L1 (CD274) signaling pathway in the tumor microenvironment.

High-Throughput Screening Assays for PD-L1 Inhibitors

A variety of HTS assays can be employed to identify and characterize inhibitors of the PD-1/PD-L1 interaction. These can be broadly categorized into biochemical assays and cell-based assays.

Biochemical Assays (Binding Assays)

Biochemical assays directly measure the binding of PD-1 to PD-L1 and are useful for identifying compounds that physically disrupt this interaction.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This protocol describes a competitive binding assay using HTRF technology.

Materials:

-

Recombinant human PD-1 protein (tagged with terbium cryptate, donor)

-

Recombinant human PD-L1 protein (tagged with d2, acceptor)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume white plates

-

Test compounds

Procedure:

-

Prepare serial dilutions of test compounds in assay buffer.

-

Add 2 µL of the compound dilutions to the assay plate.

-

Add 2 µL of the PD-1-terbium solution to each well.

-

Add 2 µL of the PD-L1-d2 solution to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.

| Parameter | Description |

| Assay Principle | Competitive binding assay measuring the disruption of the PD-1/PD-L1 interaction. |

| Detection Method | Homogeneous Time-Resolved Fluorescence (HTRF). |

| Throughput | High (384-well or 1536-well format). |

| Readout | HTRF ratio, percent inhibition, IC50 values. |

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by measuring the functional consequences of PD-1/PD-L1 inhibition in a cellular environment.

Protocol: PD-L1 Blockade Bioassay using a Reporter Gene

This protocol utilizes engineered Jurkat T cells that express PD-1 and an NFAT-luciferase reporter, co-cultured with PD-L1-expressing cells.

Materials:

-

PD-L1 expressing cells (e.g., CHO-K1 or a relevant cancer cell line)

-

PD-1/NFAT-luciferase Jurkat T cells

-

Cell culture medium

-

T cell receptor (TCR) activator (e.g., anti-CD3 antibody)

-

Luciferase substrate

-

384-well white, clear-bottom assay plates

-

Test compounds

Procedure:

-